N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a bithiophene-based ethanediamide derivative characterized by a 2,2'-bithiophene core linked via an ethyl chain to an ethanediamide group. The ethanediamide moiety is further substituted with a 2-methoxy-5-methylphenyl aromatic ring. The compound’s design leverages the conformational flexibility of the ethyl chain and the hydrogen-bonding capacity of the ethanediamide group, which may influence its physicochemical and biological properties .
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-5-7-16(25-2)15(12-13)22-20(24)19(23)21-10-9-14-6-8-18(27-14)17-4-3-11-26-17/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHIPWWPQUPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound notable for its unique structural features, including a bithiophene moiety and a methoxy-substituted aromatic group. This compound has garnered interest due to its potential applications in organic electronics, specifically as a hole transport material (HTM) in perovskite solar cells (PSCs), and its implications in various biological activities.
- Chemical Formula : C₁₇H₂₀N₂O₂S₂
- Molecular Weight : 320.48 g/mol
- Structure : The compound features a bithiophene unit, which enhances its electronic properties, making it suitable for applications in materials science.
The primary biological activity of this compound is associated with its role as a hole transport material in PSCs. It facilitates the transport of holes (positive charges), thus contributing to the generation of electric current. The mechanism involves:
- Target Interaction : The compound interacts with the active layers of PSCs, enhancing charge mobility.
- Biochemical Pathways : The efficiency of hole transport directly influences the overall performance of solar cells, which is critical for energy conversion processes.
Biological Activity and Case Studies
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Properties : Some studies have shown that bithiophene derivatives can scavenge free radicals, suggesting potential applications in reducing oxidative stress.
- Anticancer Activity : Research has indicated that related compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Neuroprotective Effects : Certain bithiophene derivatives have been linked to neuroprotective effects in models of neurodegenerative diseases.
Case Study Example
A study published in Journal of Materials Chemistry explored the use of bithiophene-based compounds in solar cell applications. The findings indicated that these compounds significantly improved the efficiency of hole transport compared to traditional materials, leading to enhanced solar cell performance .
Data Table: Comparison of Biological Activities
Pharmacokinetics and Environmental Impact
The pharmacokinetic profile of this compound is crucial for its application in biological systems:
- Solubility : The solubility characteristics influence its bioavailability and efficacy.
- Stability : Stability under various environmental conditions (temperature, light exposure) affects its performance as an HTM.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized into three groups: bithiophene derivatives , ethanediamide-linked compounds , and hybrid systems combining both features.
Physicochemical Properties
- Solubility : The target’s methoxy and methyl groups likely enhance lipophilicity compared to hydroxylated bithiophenes (e.g., compound 14 in ) but reduce it relative to pyridinyl-ethyl analogs () .
- Thermal Stability: Bithiophene derivatives generally exhibit moderate thermal stability due to π-conjugation. carboxamide analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
